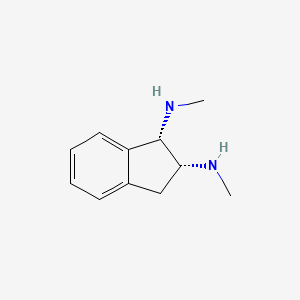![molecular formula C11H5N5OS2 B2506503 N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1251614-09-1](/img/structure/B2506503.png)
N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural features, such as thiadiazole scaffolds and benzamide groups, which are known for their biological properties, including anticancer and antimicrobial activities .
Synthesis Analysis
The synthesis of related compounds involves microwave-assisted, solvent-free methods, which are efficient and environmentally friendly . For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation . Another study reported the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, which could serve as a precursor for the synthesis of novel heterocyclic compounds . These methodologies could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . For instance, the structure of N-(thiazol-2-yl)benzamide derivatives was elucidated, and their gelation behavior was investigated, highlighting the importance of non-covalent interactions such as π-π interactions and hydrogen bonding .
Chemical Reactions Analysis
The reactivity of the cyanomethylene functionality in related compounds has been exploited to construct new heterocycles . This suggests that the cyano group in this compound could also be reactive and may participate in further chemical transformations, potentially leading to compounds with desirable biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and minimum gelator concentration, have been studied . Additionally, computational studies have been performed to predict ADMET properties, indicating good oral drug-like behavior . These analyses are crucial for understanding the drug-likeness and potential therapeutic applications of the compounds.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Spectroscopic Studies : The synthesis of novel heterocyclic compounds involving the thiadiazole moiety, similar to the structure of "N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide", has been a subject of research. These compounds have been studied for their spectroscopic properties and biological activities, particularly for antibacterial and antifungal properties (Patel, Patel, & Shah, 2015).
Anticancer Evaluation : Schiff’s bases containing a thiadiazole scaffold have been synthesized and evaluated for their anticancer activity. These compounds, which are structurally related to "this compound", show promising results against various cancer cell lines (Tiwari et al., 2017).
Chemical Properties and Applications
Electrochemical and Optical Properties : The electrochemical and optical properties of compounds containing benzotriazole and benzothiadiazole have been investigated. These studies are significant for applications in electrochromic materials and organic electronics (Karakus et al., 2012).
Organic Solar Cell Applications : Research into benzotriazole and benzothiadiazole containing copolymers, which are structurally related to the compound , has been conducted for their potential use in organic solar cells. These studies focus on the photovoltaic performance of these materials (Karakus et al., 2012).
Mechanism of Action
Target of Action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . These compounds target various proteins and enzymes in the body to exert their effects.
Mode of Action
The mode of action of thiazoles and benzothiadiazoles often involves interactions with proteins or enzymes, leading to changes in their function. For example, they can inhibit or augment the natural function of the protein .
Biochemical Pathways
Thiazoles and benzothiadiazoles can affect various biochemical pathways depending on their specific targets. For instance, they can influence pathways related to microbial growth (in the case of antimicrobial drugs), viral replication (in the case of antiretroviral drugs), or cell division (in the case of antineoplastic drugs) .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it targets a protein involved in cell division, it could potentially have antitumor effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, certain drugs are more effective at specific pH levels or temperatures .
properties
IUPAC Name |
N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5N5OS2/c12-4-7-5-13-11(18-7)14-10(17)6-1-2-8-9(3-6)16-19-15-8/h1-3,5H,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSBLJVLIISSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NC3=NC=C(S3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

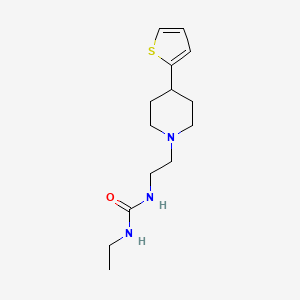
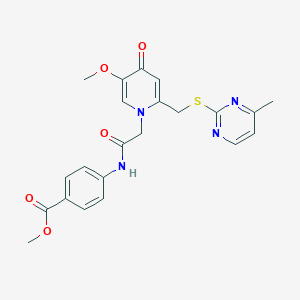
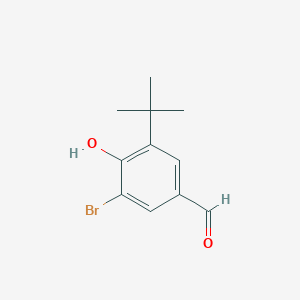
![1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2506425.png)
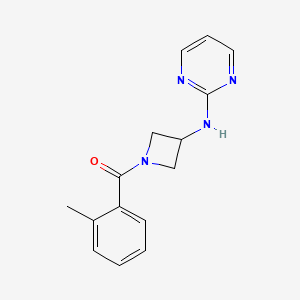
![2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2506427.png)

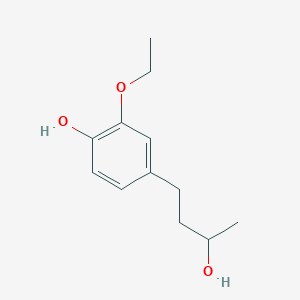
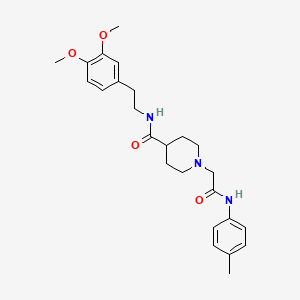

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506435.png)
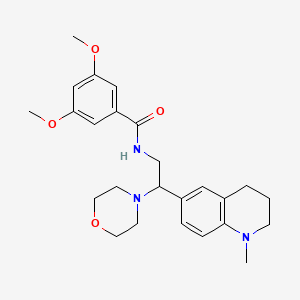
![methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate](/img/structure/B2506438.png)
